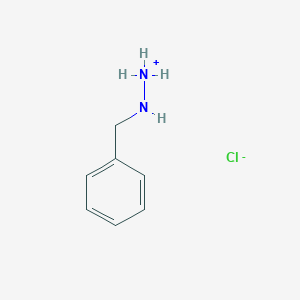
Dgpaie
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dgpaie is a complex phospholipid derivative This compound is notable for its unique structure, which includes a phosphoethanolamine backbone, two stearoyl chains, and a benzoyl group substituted with azido, iodo, and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dgpaie typically involves multiple steps:
Formation of the Phosphoethanolamine Backbone: This step involves the reaction of glycerol with phosphoric acid to form the phosphoethanolamine backbone.
Attachment of Stearoyl Chains: Stearic acid is esterified to the glycerol backbone at the sn-1 and sn-2 positions.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a substitution reaction, where the benzoyl chloride reacts with the phosphoethanolamine.
Functional Group Substitution: The azido, iodo, and hydroxy groups are introduced through subsequent substitution reactions using appropriate reagents like sodium azide, iodine, and hydroxylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dgpaie can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
Dgpaie has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex phospholipids and as a reagent in click chemistry.
Biology: Employed in the study of membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems, particularly in the formation of liposomes and lipid nanoparticles.
Industry: Utilized in the development of advanced materials, such as nanocarriers for targeted drug delivery.
Mécanisme D'action
The mechanism of action of Dgpaie involves its interaction with biological membranes. The compound integrates into lipid bilayers, altering membrane fluidity and permeability. The azido group can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules. The iodo group can facilitate radiolabeling for imaging studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid with similar stearoyl chains but lacking the benzoyl group with azido, iodo, and hydroxy substitutions.
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine: Similar backbone but without the benzoyl group.
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt: Contains a serine group instead of the benzoyl group.
Uniqueness
Dgpaie is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azido group allows for bioorthogonal labeling, while the iodo group enables radiolabeling, making it a versatile tool in both chemical and biological research.
Propriétés
Numéro CAS |
128129-55-5 |
|---|---|
Formule moléculaire |
C48H84IN4O10P |
Poids moléculaire |
1033.1 g/mol |
Nom IUPAC |
[(2R)-3-[2-[(4-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C48H84IN4O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(54)60-39-41(63-45(55)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-62-64(58,59)61-38-37-51-48(57)42-35-36-43(52-53-50)46(49)47(42)56/h35-36,41,56H,3-34,37-40H2,1-2H3,(H,51,57)(H,58,59)/t41-/m1/s1/i49-2 |
Clé InChI |
ACVBPWPGLQIZEG-JUDUSRBUSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])[125I])O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCCCCCCCCCCC |
| 128129-55-5 | |
Synonymes |
1,2-distearoyl-sn-glycero-3-phospho-N-(4-azido-3-iodo-2-hydroxybenzoyl)ethanolamine DGPAIE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)








![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)




